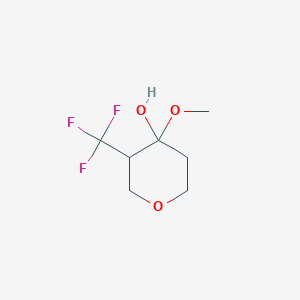

4-Methoxy-3-(trifluoromethyl)oxan-4-OL

Description

4-Methoxy-3-(trifluoromethyl)oxan-4-OL is a tetrahydropyran-derived compound characterized by a hydroxyl group at the 4-position, a methoxy group at the 4-position, and a trifluoromethyl substituent at the 3-position. This compound has garnered attention primarily as a metabolite of the parent molecule 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004).

Properties

Molecular Formula |

C7H11F3O3 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

4-methoxy-3-(trifluoromethyl)oxan-4-ol |

InChI |

InChI=1S/C7H11F3O3/c1-12-6(11)2-3-13-4-5(6)7(8,9)10/h5,11H,2-4H2,1H3 |

InChI Key |

KBPNWXKJNOAPNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCOCC1C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features:

- Metabolic Pathway : Hydrolysis of the amide bond in R004 produces 4-Methoxy-3-(trifluoromethyl)oxan-4-OL and a carboxylic acid derivative. This biotransformation has been confirmed in rat and rabbit plasma via HPLC-MS/MS analysis .

- Stability : Stabilization protocols ensure that this compound is a genuine metabolite rather than an artifact of in vitro decomposition .

- Structural Significance : The trifluoromethyl and methoxy groups enhance lipophilicity and metabolic stability, making it relevant in pharmacokinetic studies .

Comparison with Structurally Similar Compounds

4-Methoxy-3-(trifluoromethyl)aniline

- Molecular Formula: C₈H₈F₃NO

- Molecular Weight : 191.15 g/mol

- Key Differences :

- Replaces the oxan-4-ol ring with a benzene ring.

- The hydroxyl group is absent, and an amine group is present at the 4-position.

- Applications :

- Physicochemical Properties :

4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol

- Molecular Formula : C₁₂H₁₃F₃O₃

- Molecular Weight : 262.23 g/mol

- Key Differences :

- Substitutes the 3-(trifluoromethyl) group with a 4-(trifluoromethoxy)phenyl moiety.

- Retains the oxan-4-ol core.

- Applications :

- Stability : The trifluoromethoxy group enhances resistance to oxidative degradation compared to trifluoromethyl derivatives .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences :

- Features a hydroxymethyl group instead of trifluoromethyl and methoxy groups.

- Chiral centers at 3R and 4R configurations.

- Applications :

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

- Molecular Formula: C₁₀H₈F₃NO

- Molecular Weight : 215.17 g/mol

- Key Differences :

- Contains a nitrile group instead of a hydroxyl group.

- The benzene ring replaces the tetrahydropyran core.

- Applications :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)oxan-4-OL | C₇H₁₁F₃O₃ | 200.16 (estimated) | Oxan-4-ol, methoxy, trifluoromethyl | Metabolite studies, pharmacokinetics |

| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | Benzene, amine, methoxy, trifluoromethyl | Drug discovery, organic synthesis |

| 4-(4-(Trifluoromethoxy)phenyl)oxan-4-ol | C₁₂H₁₃F₃O₃ | 262.23 | Oxan-4-ol, trifluoromethoxyphenyl | Medicinal chemistry |

| (3R,4R)-4-(Hydroxymethyl)oxan-3-ol | C₆H₁₂O₃ | 132.16 | Oxan-3-ol, hydroxymethyl | Glycosidase inhibitors, chiral synth. |

| 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile | C₁₀H₈F₃NO | 215.17 | Benzene, nitrile, methoxy, trifluoromethyl | Agrochemical intermediates |

Research Findings and Implications

- Metabolic Stability : 4-Methoxy-3-(trifluoromethyl)oxan-4-OL exhibits superior stability in biological matrices compared to its aniline counterpart, which is prone to oxidation .

- Reactivity : The nitrile group in phenylacetonitrile derivatives enables rapid functionalization, whereas oxan-4-ol derivatives are more suited for hydrogen-bond-driven interactions .

- Market Trends : Derivatives like 4-Methoxy-3-(trifluoromethyl)benzaldehyde are projected to grow in the fine chemicals sector, driven by demand for fluorinated building blocks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.